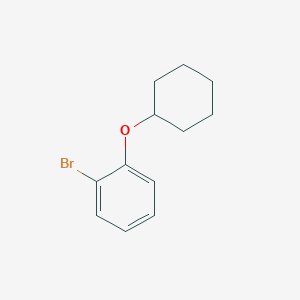

1-Bromo-2-(cyclohexyloxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Bromo-2-(cyclohexyloxy)benzene” is a chemical compound with the CAS Number: 105902-37-2. It has a molecular weight of 255.15 and its molecular formula is C12H15BrO .

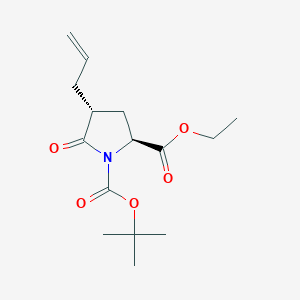

Molecular Structure Analysis

The molecular structure of “1-Bromo-2-(cyclohexyloxy)benzene” is represented by the linear formula C12H15BrO .Physical And Chemical Properties Analysis

“1-Bromo-2-(cyclohexyloxy)benzene” is a liquid at room temperature. It should be stored in a dry, sealed environment .Aplicaciones Científicas De Investigación

Palladium-Catalyzed Reactions

The assembly of complex molecules, such as Indeno[1,2‐c]chromenes, through palladium-catalyzed reactions of bromobenzene derivatives with alkynylphenols, demonstrates the utility of these compounds in synthesizing molecularly diverse structures from readily available starting materials (Pan et al., 2014).

Synthesis of Functionalized Benzenes

Research on the synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes via Diels-Alder or C-H activation reactions highlights the versatility of bromobenzene derivatives in creating benzyne precursors, Lewis acid catalysts, and luminophores, showcasing their importance in materials science and catalysis (Reus et al., 2012).

Green Synthetic Methods

KHSO4-catalyzed synthesis of dibenzenes under solvent-free conditions exemplifies the application of bromobenzene derivatives in developing environmentally friendly and chemoselective synthetic methods, avoiding the use of transition-metal catalysts (Joshi et al., 2013).

Synthesis of Carbon Nanocages

The synthesis of all-benzene carbon nanocages represents a breakthrough in materials science, with bromobenzene derivatives serving as key precursors. These nanocages, resembling branched carbon nanotube junction units, have potential applications in nanotechnology and optoelectronics due to their unique photophysical properties (Matsui et al., 2013).

Fluorescence Properties

The study of the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene provides insight into the photoluminescence behavior of bromobenzene derivatives, highlighting their potential as materials with aggregation-induced emission (AIE) characteristics. This opens up possibilities for their use in sensing, imaging, and light-emitting devices (Zuo-qi, 2015).

Molecular Building Blocks

The regiospecific hydrosilylation of bromobenzene derivatives for the synthesis of carbosilane dendrimers underlines the role of these compounds in constructing complex molecular architectures. This modular approach to dendrimer synthesis is crucial for the development of new materials with specific properties (Casado & Stobart, 2000).

Mecanismo De Acción

Safety and Hazards

This compound is classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (respiratory tract irritation) . It’s important to handle it with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Propiedades

IUPAC Name |

1-bromo-2-cyclohexyloxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEXSMKRMASIRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591708 |

Source

|

| Record name | 1-Bromo-2-(cyclohexyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-(cyclohexyloxy)benzene | |

CAS RN |

105902-37-2 |

Source

|

| Record name | 1-Bromo-2-(cyclohexyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-b]pyridine, 1-(3-chloropropyl)-](/img/structure/B168387.png)

![(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B168392.png)

![3-[3-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B168401.png)